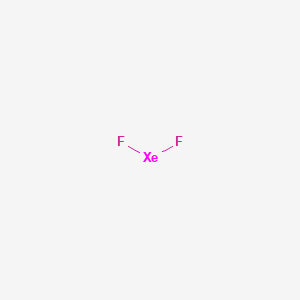

Xenon difluoride

描述

Xenon difluoride is a chemical compound with the formula XeF₂. It is one of the most stable xenon compounds and is known for its powerful fluorinating properties. This compound is a dense, colorless crystalline solid with a nauseating odor and low vapor pressure. It is moisture-sensitive and decomposes on contact with water vapor .

准备方法

Synthetic Routes and Reaction Conditions: Xenon difluoride can be synthesized by heating a mixture of xenon and fluorine gases in a sealed nickel vessel at approximately 400°C. The reaction is as follows:

Xe+F2→XeF2

Another method involves the reaction of dioxygen difluoride with xenon at around 118°C to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory preparation, utilizing controlled environments to ensure the safety and purity of the product.

化学反应分析

Fluorination Reactions

XeF₂ participates in three primary fluorination mechanisms:

Oxidative Fluorination

XeF₂ oxidizes substrates while transferring fluorine atoms. Examples include:

Electrophilic Fluorination

In organic chemistry, XeF₂ fluorinates aromatic and aliphatic substrates. For example:

-

Fluorodesilylation : Reacts with aryltrimethylsilanes (e.g., 4-t-butylphenyltrimethylsilane) in CH₂Cl₂ to yield aryl fluorides:

. -

Radical Fluorination : In acetonitrile, single-electron transfer (SET) mechanisms generate aryl radicals, leading to arene products .

Surface Fluorination

On silicon surfaces, XeF₂ abstracts fluorine atoms via a dangling-bond mechanism, forming Si–F bonds. Beyond monolayer coverage, it cleaves Si–Si bonds, enabling deep fluorination and eventual SiF₄ desorption .

| Substrate | Product | Conditions | Key Observation |

|---|---|---|---|

| Si(100) | SiF₄ | Room temperature | Fluorination proceeds beyond 1 ML |

| CrO₂F₂ | CrOF₃ | Reductive fluorination | XeF₂ acts as both oxidizer and fluorinator |

Coordination Chemistry

XeF₂ forms complexes with metal cations, enhancing its fluorinating power. Notable examples include:

-

Magnesium Complexes :

.

The magnesium center coordinates with six fluorine atoms (four from XeF₂, two from AsF₆⁻) . -

High-Coordination Complexes : Calcium and lanthanum form complexes like [Ca₂(XeF₂)₉(AsF₆)₄], showcasing XeF₂’s ability to act as a ligand .

Reactivity with Acids and Bases

-

Hydrogen Reduction : At 400°C, XeF₂ reacts with hydrogen to produce xenon and HF :

. -

Sulfur Trioxide Reaction : Forms xenon, oxygen, and disulfur pentafluoride oxide :

.

Solvent-Dependent Mechanisms

Reaction pathways vary significantly with solvent choice:

科学研究应用

Chemical Synthesis

Fluorination Reactions

XeF₂ is widely utilized as a fluorinating agent in organic chemistry. It can fluorinate a range of organic substrates, including alkenes, arenes, and heteroaromatic compounds. The reactions typically occur under mild conditions, making XeF₂ an attractive reagent for synthesizing fluorinated compounds.

Case Study: Fluorination of Aromatic Compounds

A study demonstrated the efficiency of XeF₂ in the fluorination of various aromatic compounds, resulting in high yields. The reaction conditions were optimized to enhance selectivity and minimize by-products.

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Benzene | Fluorobenzene | 85 | Room temperature |

| Naphthalene | Fluoronaphthalene | 78 | Dichloromethane solvent |

| Anisole | Fluoroanisole | 80 | Mild heating (50°C) |

Radiochemistry

Production of Radiolabeled Compounds

One notable application of XeF₂ is in the radiolabeling of compounds for positron emission tomography (PET). The synthesis of -labeled xenon difluoride ([XeF₂) has been explored for its potential use as a radiotracer.

Case Study: Synthesis of [XeF₂)

Research indicated that [XeF₂ can be produced efficiently using cyclotron-produced fluoride ions. The study focused on optimizing reaction parameters such as vessel material and solvent choice to maximize yield.

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Vessel Material | Borosilicate glass | 78 |

| Solvent | Dichloromethane | 76 |

| Temperature | Elevated (60°C) | 79 |

Microfabrication

Etching Applications in MEMS

XeF₂ is extensively used in microelectromechanical systems (MEMS) fabrication due to its ability to etch silicon selectively. This property allows for precise structuring of silicon-based devices.

Case Study: XeF₂ Vapor Etching

A study on the use of XeF₂ vapor etching highlighted its selectivity and efficiency in removing silicon layers while preserving photoresist masks.

| Material | Etch Rate (μm/min) | Selectivity Ratio (Si:Photoresist) |

|---|---|---|

| Silicon | 2.5 | >1000 |

| Silicon Dioxide | 0.1 | - |

Biomedical Applications

Potential in Drug Delivery Systems

Recent research has explored the use of XeF₂ in developing solid microneedles for transdermal drug delivery. The etching properties of XeF₂ enable the creation of microneedles with precise dimensions that can enhance drug absorption through the skin.

Case Study: Microneedle Fabrication

The study demonstrated that microneedles fabricated using XeF₂ etching showed improved drug delivery efficiency compared to traditional methods.

作用机制

Xenon difluoride exerts its effects primarily through its fluorinating properties. It reacts with various substrates by transferring fluorine atoms, which can lead to the formation of new chemical bonds. The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions .

相似化合物的比较

Xenon Tetrafluoride (XeF₄): Another stable xenon compound with four fluorine atoms.

Xenon Hexafluoride (XeF₆): A xenon compound with six fluorine atoms .

Uniqueness: Xenon difluoride is unique due to its stability and powerful fluorinating properties. It is more stable than xenon tetrafluoride and xenon hexafluoride, making it a preferred choice for certain applications. Its ability to act as both a fluorinating and oxidizing agent further distinguishes it from other xenon compounds .

生物活性

Xenon difluoride (XeF₂) is a compound of xenon, a noble gas, and fluorine. Although xenon itself is generally considered biologically inert, the introduction of fluorine alters its chemical properties, leading to potential biological applications. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is a colorless gas at room temperature and exhibits unique properties that make it useful in various chemical reactions, particularly in organic synthesis. Its ability to introduce fluorine into organic compounds has garnered interest in medicinal chemistry due to the influence of fluorine on biological activity.

Mechanisms of Biological Activity

-

Protein Binding and Interaction :

Recent studies have identified xenon as a potential ligand for various proteins, suggesting that this compound may interact with biological macromolecules. For example, molecular docking studies have indicated that xenon can bind to enzymes such as arginase and carbonic anhydrase, which are involved in critical physiological processes. The binding affinity of xenon to these proteins suggests a possible regulatory role in metabolic pathways . -

Anti-Addictive Properties :

Xenon has been reported to exhibit neuroprotective effects and may play a role in reducing addictive behaviors. Research indicates that xenon's mechanism may involve antagonism of the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory function . -

Anesthetic Effects :

Xenon is known for its anesthetic properties, which have been attributed to its action on central nervous system receptors. The inhalation of xenon can induce anesthesia without the side effects commonly associated with traditional anesthetics .

Case Study 1: Protein Target Identification

A study conducted by researchers aimed to identify potential protein targets for xenon using in silico methods. This research highlighted several proteins where xenon binding could influence biological functions:

| Protein | Medical Application | Binding Energy (kcal/mol) | Distance Xe-ligand (Å) |

|---|---|---|---|

| Arginase II | Erectile dysfunction, cardiovascular health | -1.65 | 0.2 |

| Carbonic Anhydrase | Respiratory function | -1.5 | 0.4 |

This table summarizes the binding characteristics of xenon with specific proteins that could lead to therapeutic applications in treating conditions like erectile dysfunction and respiratory diseases .

Case Study 2: Synthesis and Radiolabeling

Research has also explored the synthesis of radiolabeled this compound for use in medical imaging techniques such as Positron Emission Tomography (PET). The compound [^18F]XeF₂ was synthesized through reactions involving fluoride ions and this compound, demonstrating its potential as a radiolabeling agent . This application highlights the compound's utility in tracking biological processes non-invasively.

Potential Therapeutic Applications

Given its unique properties, this compound may have several therapeutic applications:

- Drug Development : The ability of this compound to modify organic compounds could lead to the development of new pharmaceuticals with enhanced efficacy due to the presence of fluorine.

- Neuroprotection : Its neuroprotective properties suggest potential applications in treating neurodegenerative diseases or conditions involving excitotoxicity.

- Anesthesia : As an anesthetic agent, xenon's unique profile offers a promising alternative to traditional anesthetics with fewer side effects.

属性

IUPAC Name |

difluoroxenon | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F2Xe/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGELFKKMDLGCJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Xe]F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2Xe | |

| Record name | xenon difluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Xenon_difluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065590 | |

| Record name | Xenon fluoride (XeF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] Colorless crystalline powder; [MSDSonline] | |

| Record name | Xenon difluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8706 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13709-36-9 | |

| Record name | Xenon difluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13709-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xenon difluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013709369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xenon fluoride (XeF2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xenon fluoride (XeF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xenon difluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XENON DIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6POJ14981P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Xenon difluoride (XeF2) is a powerful oxidizing and fluorinating agent. Its primary mode of action involves single electron transfer (SET) [, ] and electrophilic addition [, ], depending on the reaction conditions and substrates.

ANone:

- Spectroscopy: Shows characteristic bands in infrared (IR) and Raman spectra, useful for identifying the compound and studying its interactions [, , ]. The ultraviolet (UV) spectrum reveals its absorption characteristics, particularly relevant to its photodissociation [].

ANone: XeF2 exhibits high selectivity in its reactions, making it valuable for material processing.

ANone:

ANone: Computational studies have been instrumental in understanding the reactivity and behavior of XeF2.

ANone: While XeF2 itself has limited structural variations, SAR studies primarily focus on the substrates it interacts with.

ANone:

ANone:

- Discovery: XeF2 was the first binary noble gas compound discovered, marking a breakthrough in challenging the inert nature of noble gases [].

- Fluorination Studies: Extensive research focused on understanding XeF2's reactivity as a fluorinating agent for various organic and inorganic substrates [, , , , , , , ].

- Microfabrication Applications: XeF2's unique etching properties led to its widespread use in microfabrication, enabling the development of MEMS and other micro-devices [, , , ].

ANone:

- Chemistry & Materials Science: XeF2 bridges synthetic chemistry and materials science, enabling the creation of novel fluorinated materials and micro-devices [, , , , ].

- Chemistry & Physics: The discovery and study of XeF2 pushed the boundaries of fundamental chemistry and expanded our understanding of chemical bonding, particularly involving noble gases [, , , , ].

- Physics & Engineering: XeF2's application in microfabrication requires a synergy of physics and engineering principles to design, control, and optimize etching processes for specific device applications [, , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。